![molecular formula C14H23NO2 B6058320 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione, also known as BDMC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. BDMC belongs to the class of cyclohexanediones and has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione is not fully understood. However, it has been proposed that 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to improve glucose metabolism and reduce insulin resistance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione in scientific research is its ability to selectively target cancer cells while sparing normal cells. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been found to have low toxicity in animal studies. However, the solubility and stability of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione can be a limitation in lab experiments, and further studies are needed to optimize its formulation for clinical use.
Direcciones Futuras
There are several future directions for the research on 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione. One area of interest is the development of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione analogs with improved solubility and stability. Another direction is the investigation of the potential use of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione as a therapeutic agent for other diseases, such as diabetes and neurodegenerative disorders. Furthermore, the combination of 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione with other anti-cancer agents could be explored to enhance its efficacy in cancer treatment.
Métodos De Síntesis
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with butylamine and subsequent cyclization. The purity of the compound is crucial for its use in scientific research.
Aplicaciones Científicas De Investigación
2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-7-15-10(2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQLCVJXOWHRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-butyl-C-methylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.